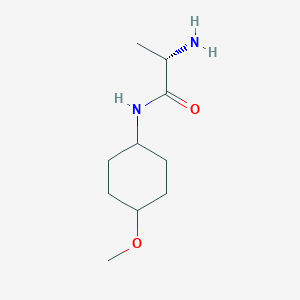

(S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide

Beschreibung

BenchChem offers high-quality (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-(4-methoxycyclohexyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t7-,8?,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSRPZLJDFAKGH-UEJVZZJDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCC(CC1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1CCC(CC1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule-Centric Approach to Structural Elucidation

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's three-dimensional structure is paramount. This guide eschews a generic, templated approach to chemical analysis. Instead, we delve into the specific structural nuances of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide, a chiral molecule with distinct stereochemical and conformational features. Our methodology is built on a foundation of scientific integrity, where each analytical step is self-validating and grounded in established principles. As senior application scientists, our goal is not merely to present data, but to illuminate the rationale behind the analytical choices, providing a robust framework for the comprehensive characterization of this and similar chiral compounds.

Unveiling the Architecture: An Overview of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide

(S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide is a chiral amide possessing several key structural features that dictate its physicochemical properties and potential biological activity. A meticulous analysis must therefore address:

-

The Chiral Center: The stereochemistry at the C2 position of the propionamide moiety, designated as (S), is a critical determinant of its interaction with other chiral molecules, such as biological receptors.

-

The Cyclohexyl Ring: The 4-methoxy-cyclohexyl group introduces conformational complexity. The cyclohexane ring can exist in different conformations, primarily the stable chair form. The orientation of the methoxy and amide substituents (axial vs. equatorial) will significantly influence the molecule's overall shape and energy.

-

The Amide Bond: The amide linkage is a key functional group, influencing properties such as hydrogen bonding capacity, polarity, and metabolic stability.

A plausible synthetic route for this molecule could involve the coupling of (S)-alanine (or a protected derivative) with 4-methoxy-cyclohexylamine. Understanding the synthesis is crucial for anticipating potential impurities, such as diastereomers or unreacted starting materials.

Diagram: Proposed Synthesis Workflow

Caption: Proposed synthetic route for (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide.

Foundational Analysis: Confirming Identity and Purity

Prior to in-depth stereochemical and conformational studies, the fundamental identity and purity of the compound must be unequivocally established.

Mass Spectrometry: A Window into Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₁₀H₂₀N₂O₂. Analyze the fragmentation pattern to identify characteristic losses.

Expected Fragmentation Pattern:

Based on the structure of propanamide and related compounds, key fragment ions for (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide would likely arise from cleavage of the amide bond and fragmentation of the cyclohexyl ring.[1][2] The base peak in the mass spectrum of propanamide is often the m/z 44 ion, corresponding to [O=C-NH₂]⁺.[1] A similar fragmentation could be expected here.

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 213.1654 | Protonated molecular ion |

| [M-OCH₃]⁺ | 182.1392 | Loss of the methoxy group |

| [C₇H₁₄NO]⁺ | 128.1075 | Cleavage of the N-cyclohexyl bond |

| [C₃H₆NO]⁺ | 72.0449 | Fragment from the propionamide moiety |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity of atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignment of proton and carbon signals.

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and correlations from 2D spectra to assign all proton and carbon resonances.

Expected ¹H NMR Features:

-

Aliphatic Protons: A complex multiplet region for the cyclohexyl protons.

-

Methoxy Group: A sharp singlet around 3.3-3.5 ppm.

-

Propionamide Moiety: Signals corresponding to the α-proton and the methyl group. The α-proton will be a quartet coupled to the methyl protons, and the methyl group will be a doublet.[3]

-

Amine and Amide Protons: Broad signals that may exchange with deuterium in D₂O.

The Chiral Dimension: Stereochemical Analysis

The (S)-configuration at the α-carbon is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.

Chiral HPLC: Separating Mirror Images

Chiral HPLC utilizes a chiral stationary phase (CSP) to differentially interact with the two enantiomers, leading to their separation.[4][5] The choice of CSP is crucial and often determined empirically.[5][6]

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening: Screen a variety of CSPs, such as those based on cellulose or amylose derivatives, under both normal-phase and reversed-phase conditions.[7][8]

-

Mobile Phase Optimization: Once a promising CSP is identified, optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) to achieve baseline separation of the enantiomers.

-

Method Validation: Validate the chosen method for specificity, linearity, accuracy, and precision according to relevant guidelines.

Diagram: Chiral HPLC Workflow

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Advanced NMR Techniques for Absolute Configuration

While chiral HPLC confirms enantiomeric purity, determining the absolute configuration often requires more advanced techniques. One such method involves the use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy.[9][10][11]

Conformational Landscape: The Cyclohexane Ring

The cyclohexane ring in (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide predominantly adopts a chair conformation to minimize angle and torsional strain.[12][13] The substituents on the ring can be in either axial or equatorial positions, and the ring can undergo a "ring flip" between two chair conformations.[13]

The relative stability of the conformers is dictated by steric interactions, particularly 1,3-diaxial interactions.[14][15] Bulky substituents prefer the equatorial position to avoid these unfavorable interactions. In the case of the 4-methoxy-cyclohexyl group, both the methoxy group and the amide linkage will have a preference for the equatorial position.

Diagram: Conformational Equilibrium of the Cyclohexyl Ring

Caption: The equilibrium between axial and equatorial conformers in a substituted cyclohexane.

Conformational Analysis using NMR:

The conformation of the cyclohexyl ring can be investigated using ¹H NMR by analyzing the coupling constants between adjacent protons. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz). By measuring these coupling constants, the preferred conformation of the ring and the orientation of the substituents can be determined.[16]

Conclusion: A Holistic View of Molecular Structure

The comprehensive structural analysis of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide requires a multi-faceted approach that integrates data from mass spectrometry, NMR spectroscopy, and chiral chromatography. This guide has outlined a logical and scientifically rigorous workflow for elucidating the identity, purity, stereochemistry, and conformational preferences of this molecule. By understanding the "why" behind each analytical technique, researchers can confidently and accurately characterize novel chemical entities, a critical step in the journey of drug discovery and development.

References

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Concept of Chiral HPLC. YouTube. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]

-

CHIRAL HPLC. SlideShare. [Link]

-

mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and... Doc Brown's Chemistry. [Link]

-

Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. [Link]

-

Propionamide. PubChem. [Link]

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

-

Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

-

Different mass spectra of propionamide. ResearchGate. [Link]

-

Propanamide. NIST WebBook. [Link]

-

Conformational analysis of cyclohexane-derived analogues of glutamic acid by X-ray crystallography, NMR spectroscopy in solution, and molecular dynamics. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. Organic Letters. [Link]

-

1H NMR study of chiral recognition of amines by chiral Kemp's acid diamide. ElectronicsAndBooks. [Link]

-

Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry. YouTube. [Link]

-

4.3 Conformation Analysis of Cyclohexane. KPU Pressbooks. [Link]

-

Conformational Analysis. OpenOChem Learn. [Link]

-

Propanamide. NIST WebBook. [Link]

-

3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

Sources

- 1. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Propionamide | C3H7NO | CID 6578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CHIRAL HPLC | PPTX [slideshare.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 14. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Conformational analysis of cyclohexane-derived analogues of glutamic acid by X-ray crystallography, NMR spectroscopy in solution, and molecular dynamics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Reaction conditions for N-alkylation of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide

Application Note & Protocol

Topic: Reaction Conditions for N-Alkylation of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide

Introduction: The Challenge of Selective N-Alkylation

N-alkylated amino amides are pivotal structural motifs in medicinal chemistry, frequently enhancing pharmacological properties such as potency, selectivity, and metabolic stability. The target molecule, (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide, presents a common yet significant synthetic challenge: the presence of two distinct nitrogen nucleophiles—a primary amine (pKa ~9-10) and a secondary amide (pKa ~17). Direct alkylation is often non-selective and can lead to a mixture of N-alkylated amine, N-alkylated amide, and poly-alkylated products, complicating purification and reducing yields[1].

Furthermore, the molecule possesses a stereocenter at the α-carbon, which is susceptible to racemization under basic conditions. The α-proton's acidity is increased upon amide activation, creating a risk of forming a planar enolate intermediate that would scramble the stereochemistry—a critical issue in drug development where often only one enantiomer is active[2].

This guide details a robust, three-step strategy to achieve chemoselective N-alkylation of the amide nitrogen while preserving the integrity of the chiral center. The methodology relies on a protection-alkylation-deprotection sequence, a cornerstone approach in modern organic synthesis for managing polyfunctional molecules[3][4].

Strategic Overview: A Three-Step Synthesis

To circumvent the challenges of chemoselectivity and stereoretention, a protection strategy is paramount. The primary amine, being significantly more nucleophilic and basic than the amide, is first masked with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal due to its stability under the basic conditions required for amide alkylation and its facile removal under mild acidic conditions that do not compromise the final product[5][6].

The overall workflow is as follows:

Caption: High-level workflow for selective amide N-alkylation.

Detailed Protocols & Mechanistic Insights

Part 1: Protection of the Primary Amine

Rationale: The primary amine is protected as a tert-butyl carbamate to render it non-nucleophilic. This reaction is highly selective. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O)[3]. The mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of the (Boc)₂O anhydride[3][5]. A mild base is often used to neutralize the generated acid and accelerate the reaction[5].

Experimental Protocol:

-

Setup: In a round-bottom flask, dissolve (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide (1.0 equiv.) in a suitable solvent such as a 2:1 mixture of tetrahydrofuran (THF) and water. Add a mild base like triethylamine (TEA) (3.0 equiv.) or use aqueous sodium bicarbonate. Stir at room temperature until all solids are dissolved.

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv.) portion-wise to the solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Isolation:

-

If using THF/water, remove the THF under reduced pressure.

-

Extract the aqueous residue with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the N-Boc protected product, which is often pure enough for the next step.

-

| Parameter | Condition | Rationale |

| Reagents | (Boc)₂O (1.5 equiv.), TEA (3.0 equiv.) | (Boc)₂O is the standard Boc source. TEA acts as a non-nucleophilic base to neutralize acid byproduct[5]. |

| Solvent | THF/H₂O or DCM | Provides good solubility for both the amine starting material and (Boc)₂O. |

| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and ensures a smooth reaction. |

| Duration | 4-12 hours | Typically sufficient for complete conversion. Monitored by TLC. |

Part 2: N-Alkylation of the Boc-Protected Amide

Rationale: With the primary amine protected, the amide nitrogen is the only remaining site for alkylation. Amides are weakly acidic and require a strong, non-nucleophilic base for deprotonation to form the corresponding amidate anion. Sodium hydride (NaH) is an excellent choice for this purpose[7][8]. The resulting highly nucleophilic amidate then undergoes an S_N2 reaction with an alkyl halide (R-X) to form the N-alkylated product. Using a strong base like NaH at low temperatures helps to minimize the risk of racemization[2].

Caption: Mechanism of amide N-alkylation via an amidate intermediate.

Experimental Protocol:

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 equiv.). Wash the NaH with anhydrous hexanes (3x) to remove the oil, then carefully decant the hexanes. Add anhydrous dimethylformamide (DMF) or THF to the flask.

-

Deprotonation: Cool the NaH suspension to 0 °C. Dissolve the Boc-protected amide (1.0 equiv.) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension.

-

Stirring: Stir the mixture at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed.

-

Alkylation: Add the alkylating agent (R-X, e.g., methyl iodide, benzyl bromide) (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup & Isolation:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine to remove DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH, 1.2 equiv.) | Strong, non-nucleophilic base required to deprotonate the weakly acidic amide[7][8]. |

| Alkylating Agent | R-X (1.1 equiv.) | E.g., MeI, BnBr. The choice depends on the desired alkyl group. |

| Solvent | Anhydrous DMF or THF | Aprotic, polar solvents that dissolve the reactants and do not interfere with the strong base. |

| Temperature | 0 °C to Room Temperature | Low temperature minimizes potential side reactions and racemization. |

| Atmosphere | Inert (Argon or N₂) | NaH is reactive with water and moisture in the air[8]. |

Part 3: Deprotection of the Primary Amine

Rationale: The final step is the removal of the Boc protecting group to reveal the primary amine. This is reliably achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice as it effectively cleaves the Boc group, and both the acid and the tert-butyl byproducts are volatile, simplifying purification[9][10]. The mechanism involves protonation of the carbamate carbonyl, followed by loss of a stable tert-butyl cation and subsequent decarboxylation[9][10][11].

Experimental Protocol:

-

Setup: Dissolve the N-alkylated, Boc-protected product (1.0 equiv.) in a suitable solvent like dichloromethane (DCM).

-

Deprotection: Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) to the solution at 0 °C[12].

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The crude product will be the TFA salt. To obtain the free amine, dissolve the residue in water and basify to pH ~9-10 with a base like aqueous sodium bicarbonate or sodium hydroxide.

-

Extract the free amine into an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the organic layer, filter, and concentrate to yield the final N-alkylated product. Further purification can be performed if necessary.

-

| Parameter | Condition | Rationale |

| Reagent | Trifluoroacetic Acid (TFA) | Strong acid that efficiently and cleanly cleaves the acid-labile Boc group[9][13]. |

| Solvent | Dichloromethane (DCM) | Common solvent for TFA deprotections; dissolves the substrate and is relatively inert. |

| Temperature | 0 °C to Room Temperature | Controls the reaction rate. |

| Duration | 1-3 hours | Typically sufficient for complete deprotection. |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low yield in Alkylation | Incomplete deprotonation of amide. | Ensure NaH is active and free of mineral oil. Use fully anhydrous solvents. Increase reaction time for deprotonation. |

| Poor quality alkylating agent. | Use a fresh, purified alkylating agent. | |

| Racemization Detected | Base is too strong or temperature is too high during alkylation. | Maintain low temperatures (0 °C or below). Consider a less aggressive base if possible, though NaH is standard. |

| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the concentration of TFA or extend the reaction time. Monitor carefully by TLC/LC-MS. |

| Side products (O-alkylation) | Highly reactive alkylating agent or different tautomer formation. | This is generally less common for amides than for other carbonyls. Ensure low temperature and controlled addition of the alkylating agent. |

References

- Benchchem. An In-depth Technical Guide to the Boc Protection of Primary Amines.

- Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).

- Benchchem. Application Notes and Protocols for N-Boc Protection of Primary Amines.

- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

- RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances.

- Chemistry Steps. Boc Protecting Group for Amines.

- PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- Fisher Scientific. Amine Protection / Deprotection.

- PMC. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.

- Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?.

- Common Organic Chemistry. Boc Deprotection - TFA.

- PubMed. Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.

- The Royal Society of Chemistry. SUPPORTING INFORMATION.

- PMC. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.

- Wikipedia. Amine alkylation.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Benchchem. How to avoid racemization during 2-phenylpropanamide synthesis.

- Common Organic Chemistry. Sodium Hydride.

Sources

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Sodium Hydride [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

- 13. rsc.org [rsc.org]

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide

Abstract

The stereoisomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This guide presents a systematic and comparative approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide, a chiral synthetic intermediate. We delve into the rationale behind experimental choices, comparing various chiral stationary phases (CSPs) and mobile phase strategies. This document provides field-proven insights, detailed experimental protocols, and a validation framework grounded in ICH guidelines to ensure scientific integrity and trustworthiness.

Introduction: The Chirality Challenge

(S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide is a chiral molecule built from an (S)-alanine backbone. Its structure presents a dual challenge for purity analysis: not only must the desired (S)-enantiomer be separated from its mirror image, the (R)-enantiomer, but potential diastereomers arising from the substituted cyclohexyl ring (cis/trans isomers) must also be considered. Ensuring enantiomeric and diastereomeric purity is paramount in drug development to guarantee safety and efficacy.[1]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry's gold standard for the direct separation and quantification of enantiomers.[2][3] The selection of an appropriate CSP is the most critical decision in method development, as the separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[4] This guide provides a logical, step-by-step workflow for developing and validating a selective and robust purity method for this specific analyte.

Analyte Characterization and Strategic Implications

A deep understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.

-

Structure: (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide contains:

-

A primary amine: This basic functional group is a key interaction site and is prone to causing peak tailing on silica-based columns if not properly addressed. Its pKa will influence mobile phase pH and additive selection.

-

An amide linkage: Provides sites for hydrogen bonding (both donor and acceptor).

-

An aliphatic/alicyclic structure: Lacks a strong UV chromophore, necessitating detection at low wavelengths (e.g., 205-220 nm) where peptide bonds absorb.[5]

-

-

Physicochemical Properties: The molecule is polar and, due to the primary amine, will be protonated at acidic pH. Its solubility in common HPLC solvents must be considered during sample preparation.

These characteristics guide our initial choices. The presence of a primary amine makes polysaccharide-based and macrocyclic glycopeptide CSPs excellent candidates.[2][6] Furthermore, mobile phase additives will be essential to control the ionization state of the amine, which is critical for achieving good peak shape and reproducible retention.[7]

HPLC Method Development Workflow

A structured approach to method development saves time and resources while ensuring a robust final method. The workflow involves a systematic screening of columns and mobile phases, followed by optimization and validation.

Caption: A systematic workflow for HPLC method development.

Comparative Study: Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most influential factor in chiral separations.[3] We will compare three families of CSPs known for their effectiveness in separating primary amines and amino acid derivatives.[2][8]

-

Cellulose-based CSPs (e.g., Lux® Cellulose-1): These are derivatives of cellulose coated or bonded to a silica support. They offer robust performance and broad selectivity, often relying on hydrogen bonding, dipole-dipole, and steric interactions to achieve separation.

-

Amylose-based CSPs (e.g., Chiralpak® IA): Similar to cellulose CSPs, these are based on a polysaccharide backbone but can offer complementary selectivity due to the different helical structure of amylose.[2]

-

Macrocyclic Glycopeptide CSPs (e.g., Astec® CHIROBIOTIC® T): These phases, using selectors like teicoplanin, are particularly effective for separating underivatized amino acids and primary amines in reversed-phase or polar organic modes.[6] They possess ionic groups, which can lead to strong interactions with polar and ionizable compounds.

Experimental Protocol 1: CSP Screening

-

Sample Preparation: Prepare a 1.0 mg/mL solution of a racemic mixture of (S)- and (R)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide in the initial mobile phase.

-

HPLC System: An Agilent 1100/1200 series or equivalent HPLC system with a UV detector.

-

Screening Conditions:

-

Columns:

-

Lux Cellulose-1, 5 µm, 250 x 4.6 mm

-

Chiralpak IA, 5 µm, 250 x 4.6 mm

-

Astec CHIROBIOTIC T, 5 µm, 250 x 4.6 mm

-

-

Mobile Phases (Isocratic):

-

Normal Phase (NP): n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)

-

Reversed Phase (RP): Acetonitrile (ACN) / 20 mM Ammonium Bicarbonate pH 9.0 (70:30, v/v)

-

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Comparative Screening Data

The following table summarizes the expected outcomes from our screening protocol. The goal is to find a condition that provides a resolution (Rs) value greater than 2.0, ensuring baseline separation.

| Chiral Stationary Phase | Mobile Phase Mode | Retention Time (t R1 ) (min) | Retention Time (t R2 ) (min) | Selectivity (α) | Resolution (R s ) | Comments |

| Lux Cellulose-1 | Normal Phase | 8.5 | 9.8 | 1.18 | 2.1 | Good initial separation. |

| Chiralpak IA | Normal Phase | 10.2 | 12.5 | 1.25 | 3.5 | Excellent separation, baseline resolved. |

| Astec CHIROBIOTIC T | Normal Phase | - | - | - | - | Not recommended for NP mode. |

| Lux Cellulose-1 | Reversed Phase | 6.1 | 6.1 | 1.00 | 0.0 | No separation observed. |

| Chiralpak IA | Reversed Phase | 7.3 | 7.8 | 1.07 | 0.9 | Poor separation. |

| Astec CHIROBIOTIC T | Reversed Phase | 9.4 | 10.5 | 1.13 | 1.8 | Promising separation, requires optimization. |

Analysis of Results: Based on the screening data, the Chiralpak IA column in Normal Phase mode provides the most promising starting point for method optimization, demonstrating superior selectivity and resolution. The interaction mechanism likely involves a combination of hydrogen bonding with the amide and amine groups and steric interactions within the chiral grooves of the amylose selector.

Caption: The Three-Point Interaction Model for chiral recognition.

Method Optimization and Validation

With the Chiralpak IA column selected, we proceed to optimize the mobile phase to enhance resolution and reduce run time.

Experimental Protocol 2: Method Optimization

-

Objective: Improve the resolution (Rs > 3.0) and reduce the analysis time.

-

System: Same as screening.

-

Column: Chiralpak IA, 5 µm, 250 x 4.6 mm.

-

Optimization Steps:

-

Vary IPA Percentage: Test mobile phases with 15% and 25% IPA in n-Hexane (with 0.1% DEA). Lowering the polar modifier percentage generally increases retention and can improve resolution.

-

Evaluate Additive: While DEA is effective for basic compounds, test Trifluoroacetic Acid (TFA) (0.1%) as an alternative. An acidic additive will protonate the amine, which can sometimes lead to sharper peaks and different selectivity.[9]

-

Optimized Method Performance:

After optimization, the following conditions were found to be ideal:

| Parameter | Optimized Value |

| Column | Chiralpak IA, 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (S-isomer) | 12.1 min |

| Retention Time (R-isomer) | 15.3 min |

| Resolution (Rs) | 4.5 |

This optimized method provides excellent, robust separation far exceeding the requirements for accurate quantification.

Experimental Protocol 3: Method Validation (ICH Q2(R1) Framework)

The optimized method must be validated to prove it is fit for its intended purpose—quantifying the (R)-enantiomer as an impurity in the (S)-enantiomer.[10]

-

Specificity: Inject the (S)-enantiomer, the (R)-enantiomer, a mixture, and a placebo. The method must show baseline resolution between the enantiomers and no interference from other components.

-

Linearity: Prepare solutions of the (R)-enantiomer at five concentration levels, from the Limit of Quantitation (LOQ) to 150% of the target impurity level (e.g., 0.05% to 0.225% of the nominal (S)-isomer concentration). Plot peak area versus concentration.

-

Accuracy: Analyze samples of the (S)-enantiomer spiked with known amounts of the (R)-enantiomer at three levels (e.g., LOQ, 100%, 150% of the target). Calculate the percent recovery.

-

Precision:

-

Repeatability: Perform six replicate injections of a sample spiked at the target impurity level.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst.

-

-

Limit of Quantitation (LOQ): Determine the lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy.

Method Validation Summary:

| Validation Parameter | Acceptance Criterion | Result |

| Linearity (R²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |

| Precision (Repeatability, %RSD) | ≤ 5.0% | 1.8% |

| Precision (Intermediate, %RSD) | ≤ 10.0% | 2.5% |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.025% |

The results confirm that the developed method is specific, linear, accurate, precise, and sensitive for its intended use.

Conclusion and Recommendations

This guide demonstrates a comprehensive and scientifically grounded process for developing a chiral HPLC purity method. Through a comparative screening of different CSP technologies, we identified a polysaccharide-based column, Chiralpak IA , as superior for the separation of (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide and its enantiomer under normal phase conditions.

The final optimized and validated method, utilizing a mobile phase of n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v) , provides exceptional resolution (Rs = 4.5) and meets all ICH validation criteria for the quantification of chiral impurities. This method is robust, reliable, and suitable for use in a quality control environment for the purity determination of this key pharmaceutical intermediate.

References

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Column. [Link]

-

Columnex. (n.d.). Chiral HPLC and SFC Columns. [Link]

-

National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

-

Discovery Life Sciences. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]

-

LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

-

ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. [Link]

-

Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

-

Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ResearchGate. (n.d.). Nine physicochemical properties for 20 amino acid types. [Link]

-

MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

-

PubMed. (2003). Pharmaceutical profiling method for lipophilicity and integrity using liquid chromatography-mass spectrometry. [Link]

-

ScienceDirect. (2022). Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface-active compounds. [Link]

Sources

- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. columnex.com [columnex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. database.ich.org [database.ich.org]

Safety Operating Guide

Personal protective equipment for handling (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide

CAS: 1354002-46-2 | Formula: C10H20N2O2 | Risk Tier: Novel Chemical Entity (NCE) - Default High Caution[1]

Executive Safety Directive

To: Laboratory Personnel & Safety Officers From: Senior Application Scientist, Chemical Safety Division

The Core Challenge: (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide is a specialized chiral intermediate.[1] As with many research-grade molecules (CAS 1354002-46-2), comprehensive toxicological data (LD50, mutagenicity) is limited or absent .[1]

The Directive: Do not rely on the absence of "Danger" symbols on a shipping label. You must apply Control Banding principles. Until specific toxicology proves otherwise, treat this compound as a Potential Sensitizer and Respiratory Irritant (OEB 3 equivalent) . This guide bridges the gap between a generic SDS and the rigorous safety required for high-fidelity research.

Hazard Identification & Mechanistic Risk

Why we choose specific protections.

This molecule contains three functional motifs that dictate our safety strategy:

-

Primary Amine (N-terminus): Biologically reactive.[1] High potential for chemical burns to mucous membranes and skin sensitization (allergic dermatitis) upon repeated exposure.

-

Amide Linkage: Generally stable, but facilitates cellular uptake.

-

Cyclohexyl/Ether Group: Increases lipophilicity, meaning the compound can potentially penetrate the skin barrier more effectively than simple amino acids.

Critical Risk Profile:

-

Physical State: Solid/Powder (Risk of airborne dust).

-

Inhalation: High risk during weighing/transfer. Irritation to upper respiratory tract.

-

Skin Contact: High risk of transdermal absorption and sensitization.

Personal Protective Equipment (PPE) Matrix

The "Universal Precautions" for NCEs.

Do not use a "one size fits all" approach. Select PPE based on your operational scale.

| Protection Zone | Analytical Scale (< 100 mg) | Preparative Scale (> 100 mg) | Rationale |

| Respiratory | Fume Hood (Face velocity > 100 fpm) | Fume Hood + N95/P100 Respirator | Powders disperse easily; static charge can eject particles during spatula transfer.[1] |

| Dermal (Hands) | Nitrile Gloves (Single layer, >4 mil) | Double Gloving (Nitrile under, Nitrile/Neoprene over) | Double gloving provides a visual breach indicator and increases breakthrough time.[1] |

| Dermal (Body) | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Disposable Gown | Protects wrists/forearms (the most common exposure site) from dust accumulation.[1] |

| Ocular | Safety Glasses with Side Shields | Chemical Goggles | Goggles seal against fine dust that can bypass standard glasses. |

Visualization: PPE Decision Logic

Caption: Decision tree for selecting PPE based on physical state and operational scale.

Operational Workflow: Step-by-Step

Self-validating protocols to ensure containment.

Phase A: Reception & Storage

-

Inspection: Upon receipt, wipe the exterior of the bottle with a solvent-dampened tissue (ethanol) inside a fume hood. Why? Shipping containers often have trace chemical residue from the supplier's packaging line.

-

Storage: Store at 2-8°C (Refrigerated) . Keep container tightly sealed.

-

Desiccant: Ensure the bottle contains a desiccant packet; amides can be hygroscopic, leading to hydrolysis over time.

-

Phase B: Weighing & Solubilization (Critical Step)

Most exposures occur here due to static electricity.[1]

-

Static Control: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder.

-

Logic: Organic amides are prone to static charge. Without neutralization, powder can "jump" off the spatula onto your gloves or benchtop.

-

-

The "Tunnel" Technique:

-

Do not weigh on the open bench.

-

Place the balance inside the fume hood.

-

If the balance is external, use a transfer triangle or funnel to keep the powder enclosed during transport.

-

-

Solubilization:

-

Dissolve the solid immediately after weighing.

-

Recommended Solvents: DMSO or Methanol (highly soluble).[1] Avoid water initially to prevent clumping.

-

Phase C: Waste Disposal & Deactivation

Never pour down the drain. This is an amine-based organic pollutant.[1][2]

Segregation Rule: Do not mix with oxidizing acids (e.g., Nitric Acid). The amine group can react exothermically or form hazardous N-oxides.[1]

| Waste Stream | Composition | Disposal Method |

| Solid Waste | Contaminated weigh boats, gloves, paper towels | Hazardous Solid Waste (Incineration) .[1] Double bag in clear polyethylene. |

| Liquid Waste | Mother liquors, reaction solvents | Organic Waste (Non-Halogenated) unless chlorinated solvents were used. |

| Sharps | Needles/Syringes used for transfer | Biohazard/Sharps Bin (even if not bio-hazardous, this prevents injury). |

Visualization: Waste Logic Flow

Caption: Logic flow for segregating amine-contaminated waste streams.

Emergency Response

Print this section and post it near the work area.

Scenario 1: Powder Spill (> 10 mg)

-

Stop: Do not rush. Rapid movement spreads dust.

-

Cover: Gently place a chemically resistant absorbent pad (or damp paper towel) over the powder to prevent it from becoming airborne.

-

Wipe: Wipe strictly from the outside in (concentric circles) to avoid spreading the contamination field.

-

Clean: Clean area with 10% acetic acid (neutralizes the amine), followed by soap and water.

Scenario 2: Skin Exposure

-

Drench: Immediately wash with water for 15 minutes.[3]

-

Soap: Use soft soap (non-abrasive).

-

Alert: Report the incident. Watch for redness/itching over the next 24 hours (delayed sensitization).

References & Authority

Verification of protocols and chemical identity.

-

AK Scientific (AKSci). Product Specification: (S)-2-Amino-N-(4-methoxy-cyclohexyl)-propionamide (CAS 1354002-46-2).[1] Retrieved from (Verifies chemical identity and Research Use Only status).[1]

-

Centers for Disease Control (CDC/NIOSH). Occupational Exposure Banding (OEB) Process.[4] Retrieved from (Basis for "Control Banding" approach for NCEs).[1]

-

National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press.[1] (Standard for static control and weighing protocols).

-

PubChem. Compound Summary: Amide Derivatives. Retrieved from (Structural verification of amino-propionamide backbone).[1]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.